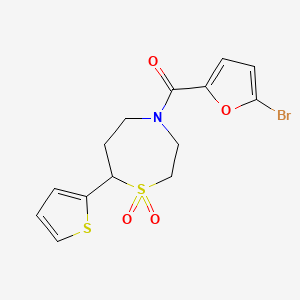

![molecular formula C22H25N5O5 B2833293 ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896301-32-9](/img/structure/B2833293.png)

ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Green Chemistry in Cosmetic Ingredient Synthesis

The compound under investigation is related to the field of Green Chemistry, specifically in the synthesis of aromatic esters such as 3-methylbutyl 4-methoxycinnamate and 2-ethylhexyl 4-methoxycinnamate. These esters are prominent as ultraviolet B sunscreen filters, UV absorbers, and have antimicrobial properties. The synthesis methods include solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, highlighting a significant improvement over classical procedures. This approach not only simplifies the synthesis process but also aligns with the principles of Green Chemistry by reducing solvent use and enhancing the reaction efficiency under microwave activation or conventional heating (Villa et al., 2005).

Antioxidant Activity and Catalytic Applications

Another area of research pertains to the synthesis and characterization of compounds with potential antioxidant activities. For instance, Schiff bases and their metal complexes have been synthesized and evaluated for their antioxidant properties. These complexes, particularly the Ru(II) complex, have demonstrated potent antioxidant activities and have been used as catalysts for the transfer hydrogenation of ketones. This indicates the compound's relevance in catalysis and its potential as an antioxidant agent (Turan & Buldurun, 2018).

Synthesis of Bioactive Compounds

Furthermore, the synthesis of bioactive compounds, such as isopropanol derivatives with β-adrenergic blocking activity, showcases another application. These derivatives are synthesized through reactions involving p-methoxyphenol or ethyl p-hydroxybenzoate, indicating the broad applicability of the compound in synthesizing agents with potential therapeutic benefits (Shu-hua, 2004).

Antimicrobial Activity

Research also delves into the synthesis and in vitro antimicrobial activities of derivatives, highlighting the compound's role in developing new antimicrobial agents. The study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, for instance, emphasizes the potential of such compounds in addressing resistant bacterial strains through novel synthetic pathways (Sharma, Sharma, & Rane, 2004).

Direcciones Futuras

The future directions for research on “ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

Propiedades

IUPAC Name |

ethyl 3-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O5/c1-5-32-17(28)10-11-25-20(29)18-19(24(3)22(25)30)23-21-26(14(2)12-27(18)21)13-15-6-8-16(31-4)9-7-15/h6-9,12H,5,10-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURWGUZOZKVKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=C(C=C4)OC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

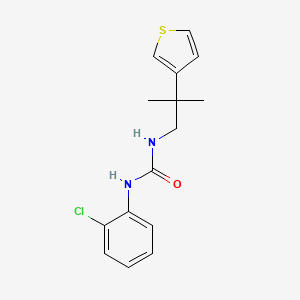

![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)

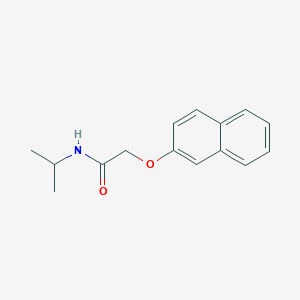

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)

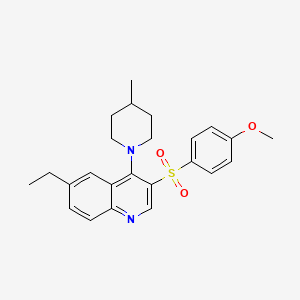

![[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate](/img/structure/B2833230.png)